molecular formula C9H12N5O6P B12705539 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- CAS No. 123240-63-1

6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)-

Cat. No.: B12705539
CAS No.: 123240-63-1
M. Wt: 317.20 g/mol
InChI Key: AVTQSSKLTRAZSI-UHFFFAOYSA-N
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Description

6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- is a complex organic compound belonging to the purine family This compound is structurally related to guanine, one of the four main nucleobases found in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- involves multiple steps. One common method includes the reaction of guanine with specific phosphorylating agents under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters. The use of high-performance liquid chromatography (HPLC) ensures the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes by mimicking natural substrates, thereby interfering with metabolic processes. For example, it may inhibit viral replication by integrating into viral DNA and causing chain termination .

Comparison with Similar Compounds

Similar Compounds

    Guanine: 2-Amino-1,7-dihydro-6H-purin-6-one

    Adenine: 6-Amino-1,9-dihydro-9H-purin-6-one

    Hypoxanthine: 6H-Purin-6-one, 1,7-dihydro-6-oxo

Uniqueness

6H-Purin-6-one, 2-amino-1,9-dihydro-9-((2-hydroxy-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methoxy)- is unique due to its specific phosphorylated structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

123240-63-1

Molecular Formula

C9H12N5O6P

Molecular Weight

317.20 g/mol

IUPAC Name

2-amino-9-[(2-hydroxy-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)methoxy]-1H-purin-6-one

InChI

InChI=1S/C9H12N5O6P/c10-9-12-7-6(8(15)13-9)11-4-14(7)18-1-5-2-19-21(16,17)20-3-5/h4-5H,1-3H2,(H,16,17)(H3,10,12,13,15)

InChI Key

AVTQSSKLTRAZSI-UHFFFAOYSA-N

Canonical SMILES

C1C(COP(=O)(O1)O)CON2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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